2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Overview
Description
“2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” is a chemical compound with the molecular formula C16H24O4 . It has an average mass of 280.359 Da and a monoisotopic mass of 280.167450 Da . It is also known as a platelet activating factor antagonist .
Molecular Structure Analysis
The molecular structure of “2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” consists of a tetrahydrofuran ring substituted with a propyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .Scientific Research Applications
Platelet Activating Factor Antagonism
One of the primary scientific applications of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is its role as a potent antagonist of platelet activating factor (PAF). This compound, particularly in its trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran form, exhibits significant inhibitory effects on PAF receptor binding to rabbit platelet plasma membranes. Its inhibition properties are stereodependent and are influenced by the molecular shape (Biftu et al., 1986). Similarly, derivatives of this compound, such as CMI-206, have shown both in vitro and in vivo activities against PAF receptor binding and 5-lipoxygenase (Hussoin et al., 1995).
Antimicrobial Activity
This compound has also been used as an intermediate in the synthesis of various derivatives with antimicrobial properties. Notably, its usage in the synthesis of 1-[3-methoxy-4-[4-chlorophenylthioethoxy]-5-iodophenyl]prop-2-en-1-one and its intermediates has been documented, demonstrating its versatility in creating compounds with potential antimicrobial activities (Ram et al., 2001).
Synthesis of Other Chemical Compounds
Additionally, 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran has been instrumental in the synthesis of various heterocyclic derivatives. Research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has shown that this compound can be used to produce a variety of tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).
Inhibition of PAF-Induced Responses
Furthermore, this compound has been found effective in inhibiting PAF-induced responses in various in vivo models. For example, L-652,731, a derivative of this compound, has shown significant inhibition of PAF-induced lysosomal hydrolase secretion, extravasation, leukopenia, and neutropenia in rats (Wu et al., 1986).
properties
IUPAC Name |
2-propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-5-6-12-7-8-13(20-12)11-9-14(17-2)16(19-4)15(10-11)18-3/h9-10,12-13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXNQFMZOCFPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(O1)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924415 | |
Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran | |
CAS RN |
123220-47-3 | |
Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123220473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.